![molecular formula C16H18N2O2 B4697694 2-(2,5-dimethylphenoxy)-N-3-pyridinylpropanamide](/img/structure/B4697694.png)
2-(2,5-dimethylphenoxy)-N-3-pyridinylpropanamide
Übersicht
Beschreibung
2-(2,5-dimethylphenoxy)-N-3-pyridinylpropanamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized in 1999 by Alexandros Makriyannis and his colleagues at Northeastern University in Boston, Massachusetts.
Wirkmechanismus
The endocannabinoid system plays an important role in regulating various physiological processes such as appetite, pain sensation, mood, and memory. CB1 receptors are activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol, as well as by exogenous cannabinoids such as THC.
2-(2,5-dimethylphenoxy)-N-3-pyridinylpropanamide acts as a competitive antagonist at the CB1 receptor, blocking the binding of endocannabinoids and exogenous cannabinoids to the receptor. This results in a decrease in the activity of the endocannabinoid system, which can have a variety of physiological effects.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to decrease food intake and body weight in rats, suggesting a role in regulating appetite. It has also been shown to have analgesic effects in various pain models, suggesting a role in pain regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,5-dimethylphenoxy)-N-3-pyridinylpropanamide in laboratory experiments is its selectivity for the CB1 receptor, which allows for specific investigation of the endocannabinoid system. However, one limitation is its relatively short half-life, which can make it difficult to maintain a stable concentration over long periods of time.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(2,5-dimethylphenoxy)-N-3-pyridinylpropanamide. One area of interest is its potential role in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use in pain management, particularly in combination with other analgesic drugs. Additionally, further investigation of the endocannabinoid system and its role in various physiological processes may lead to new insights and potential therapeutic targets.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylphenoxy)-N-3-pyridinylpropanamide has been used extensively in scientific research to investigate the endocannabinoid system and its role in various physiological processes. It has been shown to selectively block the cannabinoid receptor type 1 (CB1), which is primarily found in the brain and central nervous system.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-pyridin-3-ylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-7-12(2)15(9-11)20-13(3)16(19)18-14-5-4-8-17-10-14/h4-10,13H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVRVDQMCDCURZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.